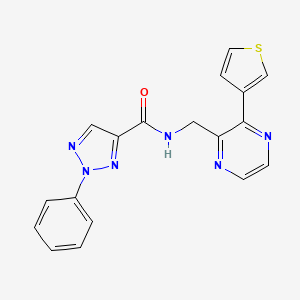
2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N6OS and its molecular weight is 362.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a triazole moiety linked to a phenyl group and a thiophene-pyrazine unit, which may contribute to its pharmacological profile. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
The molecular formula of this compound is C18H14N6OS with a molecular weight of 362.4 g/mol. Its structure is characterized by the presence of a triazole ring which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N6OS |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 2034397-58-3 |
Antimicrobial Activity
Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. A study evaluating similar triazole derivatives demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent activity .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In one investigation involving a series of synthesized triazole analogs, compounds were tested against multiple human cancer cell lines (HL-60, A549, SMMC-7721, SW480, and MCF-7). Among these, several derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range . The presence of specific substituents on the triazole ring was found to enhance the anticancer activity.
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. A study on similar triazole derivatives revealed moderate inhibition against carbonic anhydrase-II (CA-II), with IC50 values ranging from 13.8 to 35.7 µM . The docking studies suggested that these compounds interact directly with the active site of the enzyme, providing insights into their mechanism of action.
Case Studies
- Anti-Tubercular Activity : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, compounds exhibited significant activity with IC50 values indicating their potential as new anti-tubercular agents .
- Cytotoxicity Evaluation : In another study focused on triazole derivatives, compounds were evaluated for their cytotoxic effects on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic to human cells while maintaining significant anticancer properties .
科学的研究の応用
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Recent studies have shown that triazole derivatives exhibit potent antimicrobial properties. The compound in focus has been evaluated for its ability to inhibit various bacterial strains and fungi. Research indicates that modifications in the triazole ring can enhance antimicrobial efficacy, making derivatives like 2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2H-1,2,3-triazole-4-carboxamide potential candidates for developing new antimicrobial agents .
-
Inhibition of Carbonic Anhydrase
- The compound has demonstrated moderate inhibition against carbonic anhydrase-II enzyme. Structure-activity relationship studies suggest that the presence of polar groups in the triazole structure contributes to its inhibitory potential. Molecular docking studies revealed that this compound binds effectively to the active site of the enzyme, indicating a promising pathway for therapeutic development .
- Anti-cancer Properties
Agrochemical Applications
- Fungicides
Material Science Applications
- Corrosion Inhibition
Summary of Research Findings
特性
IUPAC Name |
2-phenyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(16-11-22-24(23-16)14-4-2-1-3-5-14)21-10-15-17(20-8-7-19-15)13-6-9-26-12-13/h1-9,11-12H,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMIYZVYIMLOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













